molecular formula C23H19Cl2N3O5S2 B2433675 N-(5-chloro-2,4-dimethoxyphenyl)-2-((1-((4-chlorophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide CAS No. 403732-91-2

N-(5-chloro-2,4-dimethoxyphenyl)-2-((1-((4-chlorophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide

Cat. No.: B2433675
CAS No.: 403732-91-2
M. Wt: 552.44
InChI Key: FIXADVDIXZXQEA-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-((1-((4-chlorophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry research, primarily due to its incorporation of the privileged benzimidazole pharmacophore. The benzimidazole nucleus is a well-known structural isostere of nucleotides, allowing molecules containing this scaffold to interact with a variety of biological polymers, which often results in a broad spectrum of pharmacological activities . This specific molecule features a complex structure with a sulfonylated benzimidazole core linked to a 5-chloro-2,4-dimethoxyphenyl group via a thioacetamide bridge. Such structural motifs are commonly investigated for developing new pharmacologically active compounds. Benzimidazole-based structures have been relentlessly pursued and have developed into some of the most sought-after pharmacophores in drug discovery, yielding therapeutic agents with demonstrated anticancer, antimicrobial, antifungal, and antiulcer effects, among others . Researchers exploring new chemical entities for various biological targets may find this compound particularly valuable. Its potential mechanism of action and specific research applications are areas of active investigation, but its design suggests promise for interaction with enzymes or receptors commonly targeted by benzimidazole derivatives. This product is intended for research and development use only by technically qualified persons. It is not intended for use in foods, cosmetics, drugs, or consumer products of any kind.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[1-(4-chlorophenyl)sulfonylbenzimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O5S2/c1-32-20-12-21(33-2)18(11-16(20)25)26-22(29)13-34-23-27-17-5-3-4-6-19(17)28(23)35(30,31)15-9-7-14(24)8-10-15/h3-12H,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXADVDIXZXQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-((1-((4-chlorophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. The structure incorporates a benzimidazole moiety, which has been widely studied for its diverse pharmacological effects.

Chemical Structure

The compound can be represented as follows:

N 5 chloro 2 4 dimethoxyphenyl 2 1 4 chlorophenyl sulfonyl 1H benzo d imidazol 2 yl thio acetamide\text{N 5 chloro 2 4 dimethoxyphenyl 2 1 4 chlorophenyl sulfonyl 1H benzo d imidazol 2 yl thio acetamide}

Biological Activity Overview

Research has shown that derivatives of benzimidazole, including compounds similar to the one , exhibit significant biological activities:

  • Antitumor Activity : Several studies have reported that benzimidazole derivatives demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the range of 1–10 µM against different tumor types .
  • Antimicrobial Properties : The presence of the sulfonamide group in the structure suggests potential antibacterial activity. Research indicates that compounds with similar functionalities exhibit moderate to good activity against Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The proposed mechanism involves interaction with cellular targets leading to apoptosis in cancer cells and inhibition of bacterial growth through interference with metabolic pathways .

Antitumor Activity

A study focusing on a series of benzimidazole derivatives found that compounds with electron-withdrawing groups, such as chloro and methoxy substituents, significantly enhanced their cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for some derivatives were as low as 5 µM, indicating potent activity .

Antimicrobial Evaluation

In another investigation, a library of benzimidazole derivatives was synthesized and tested against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity:

Functional Group Effect on Activity
Chloro (Cl)Increases cytotoxicity
Methoxy (OCH3)Enhances solubility and bioavailability
Sulfonamide (SO2NH2)Critical for antimicrobial activity

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with proteins involved in cell proliferation and apoptosis pathways, further supporting its potential as an anticancer agent .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-2-((1-((4-chlorophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide exhibit significant antitumor properties. For example, derivatives containing the benzimidazole structure have shown cytotoxic activity against various cancer cell lines, including:

  • Colon Cancer (HCT116)
  • Breast Cancer (MCF7)
  • Cervical Cancer (HeLa)

Studies have reported IC50 values indicating potent activity, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi, highlighting its potential as an antimicrobial agent. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways .

Antitubercular Activity

In addition to its anticancer and antimicrobial properties, the compound has been assessed for antitubercular activity against Mycobacterium tuberculosis. Studies have shown promising results in both in vitro and in vivo models, suggesting its potential as a treatment option for tuberculosis .

Case Studies

  • Antitumor Evaluation : A study published in the International Journal of Molecular Sciences reported on the synthesis and evaluation of various benzimidazole derivatives, including this compound. The results indicated significant cytotoxic effects on multiple cancer cell lines, establishing a structure-activity relationship that supports further investigation into its therapeutic potential .
  • Antimicrobial Assessment : Another study focused on the synthesis of related compounds and their antimicrobial activities showed that modifications to the benzimidazole structure could enhance efficacy against resistant strains of bacteria .
  • Antitubercular Research : A series of experiments demonstrated that specific derivatives exhibited high levels of activity against Mycobacterium tuberculosis, with detailed assessments of minimum inhibitory concentrations (MICs) and mechanisms of action being documented .

Q & A

Q. What challenges arise during scale-up from milligram to gram synthesis?

  • Methodological Answer :
  • Heat dissipation : Use flow chemistry (e.g., microreactors) to manage exothermic reactions.
  • Purification : Replace recrystallization with column chromatography for larger batches.
  • Process optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., residence time, solvent ratio) .

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